
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate, also known as TMC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has a relatively low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate is its versatility in various fields of research. It can be used in medicinal chemistry, imaging studies, and basic research on the mechanisms of inflammation and pain. However, one of the limitations of Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate. One potential application is its use in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate may also be useful in the development of new imaging agents for the diagnosis of various diseases. Further research is needed to fully understand the mechanisms of action of Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate and its potential applications in various fields.
Synthesemethoden
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate can be synthesized through a multistep process starting with the reaction of 2,3-dimethylpiperazine with trifluoroacetic anhydride to form 2,3-dimethylpiperazine-1-carboxylic acid trifluoroacetate. This compound is then reacted with tert-butanol and thionyl chloride to form tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has also been studied for its potential use as a diagnostic tool in imaging studies.
Eigenschaften
IUPAC Name |
tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-7-8(11(12,13)14)15-5-6-16(7)9(17)18-10(2,3)4/h7-8,15H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGCGFXXORAOE-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1C(=O)OC(C)(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NCCN1C(=O)OC(C)(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2741879.png)

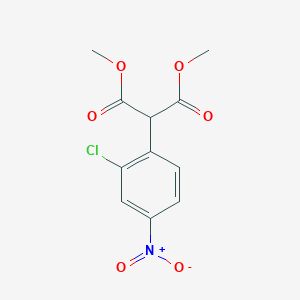
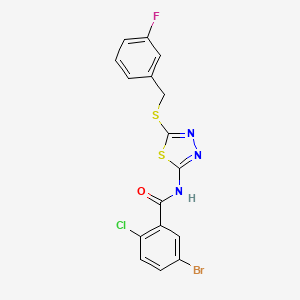
![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)
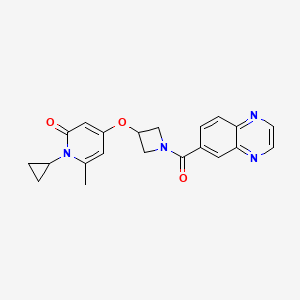
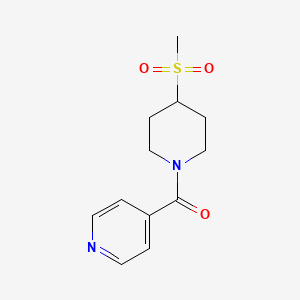
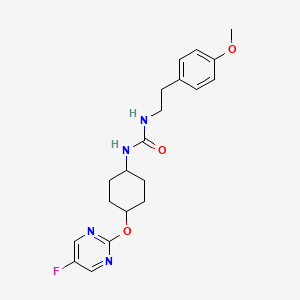
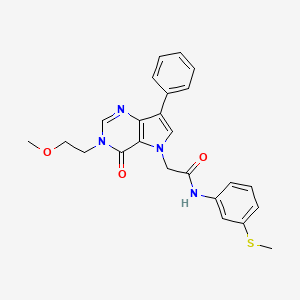
![5-Methyl-2-[[1-(oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2741894.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2741895.png)

![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)
